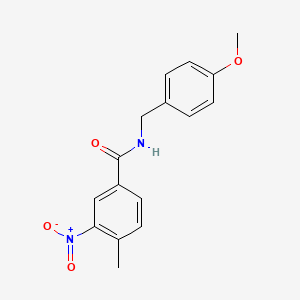

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide is a compound that has been investigated in various studies for its chemical properties and reactions. Although there is limited specific research on this exact compound, similar compounds have been studied for their structural and chemical behaviors.

Synthesis Analysis

The synthesis of compounds similar to N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide involves reactions that typically include nitration, methoxylation, and the introduction of the benzyl group. For instance, analogues like N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea have been synthesized for research purposes, particularly in studies targeting specific biological activities (Vasdev et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide can be characterized by techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). These methods provide detailed information about the geometric and electronic structures of the molecule. For example, the XRD study of similar compounds has revealed information about the pyramidality of the amide nitrogen atom and other structural details (Shtamburg et al., 2012).

Wissenschaftliche Forschungsanwendungen

Inhibition of Nucleoside Transport

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide analogs have been explored for their potential in inhibiting nucleoside transport proteins, notably ENT1. Modifications to the benzyl group of 4-nitrobenzylthioinosine derivatives, including the addition of methoxy groups, have shown varying affinities for ENT1, with certain substitutions enhancing the interaction. This research provides a foundation for developing compounds with improved oral absorption and CNS penetration for therapeutic applications related to nucleoside transport inhibition (Tromp et al., 2004).

Protection of Hydroxyl Functions

The 4-nitrobenzyl group, a close relative of the N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide structure, has been utilized for the protection of hydroxyl functions in synthetic chemistry. Its selective removal, in the presence of similar protecting groups, underscores its utility in complex organic syntheses. This versatility highlights the potential of related compounds like N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide in synthetic applications (Kukase et al., 1990).

Photoreactive Model Compounds

Compounds featuring substituted nitrobenzyl groups, akin to N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide, have been designed and synthesized for their photoreactivity. These molecules, through their ether or carbonate linkages, decompose under specific light conditions, offering insights into the development of light-responsive materials and molecular switches (Katritzky et al., 2003).

Amidine Protection for Solution Phase Library Synthesis

The reagent 4-methoxybenzyl-4-nitrophenylcarbonate, which shares structural motifs with N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide, has been applied for the N-protection of amidinonaphthol. Its suitability for multiparallel solution-phase synthesis of substituted benzamidines due to the mildness of deprotection conditions opens avenues for the use of related compounds in library synthesis and drug discovery (Bailey et al., 1999).

Photocatalytic Oxidation

Investigations into the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, a functional analogue of N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide, have shown promising results. These studies provide insights into the mechanisms of selective photocatalytic oxidation, which could be applied to the development of green chemistry processes and environmental remediation techniques (Higashimoto et al., 2009).

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-11-3-6-13(9-15(11)18(20)21)16(19)17-10-12-4-7-14(22-2)8-5-12/h3-9H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZODJIWKIAVAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-4-methyl-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)

![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5554235.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)

![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)